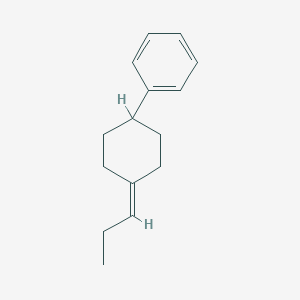
Benzene, (4-propylidenecyclohexyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (4-propylidenecyclohexyl)-: is an organic compound with the molecular formula C15H20. It is a derivative of benzene, where a propylidene group is attached to a cyclohexyl ring. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (4-propylidenecyclohexyl)- typically involves the alkylation of benzene with a propylidene-cyclohexyl compound. This can be achieved through Friedel-Crafts alkylation, where benzene reacts with a propylidene-cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of Benzene, (4-propylidenecyclohexyl)- may involve the catalytic hydrogenation of a precursor compound, followed by a series of purification steps to isolate the desired product. The process typically requires high temperatures and pressures, as well as the use of specialized catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene, (4-propylidenecyclohexyl)- can undergo oxidation reactions, where the propylidene group is oxidized to form carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) to form the corresponding cyclohexyl derivative.
Substitution: Electrophilic aromatic substitution reactions are common for this compound, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or alkyl groups. Typical reagents include halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, elevated temperatures and pressures.
Substitution: AlCl3, FeCl3, HNO3/H2SO4, halogens.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, (4-propylidenecyclohexyl)- is used as an intermediate in organic synthesis, particularly in the production of more complex aromatic compounds. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used as a model to study the interactions of aromatic hydrocarbons with biological macromolecules such as proteins and DNA. It helps in understanding the binding mechanisms and the effects of aromatic compounds on biological systems.
Medicine: While not directly used as a drug, Benzene, (4-propylidenecyclohexyl)- can be a precursor in the synthesis of medicinal compounds. Its derivatives may possess pharmacological activities, making it valuable in drug discovery and development.
Industry: In the industrial sector, this compound is used in the manufacture of polymers, resins, and other materials. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, (4-propylidenecyclohexyl)- involves its interaction with molecular targets through its aromatic ring and propylidene group. The aromatic ring can participate in π-π stacking interactions with other aromatic systems, while the propylidene group can undergo various chemical transformations. These interactions and transformations are crucial in its reactivity and applications in synthesis.
Comparación Con Compuestos Similares
Benzene: The parent compound with a simple aromatic ring structure.
Cyclohexylbenzene: A similar compound where a cyclohexyl group is directly attached to the benzene ring.
Propylbenzene: A compound with a propyl group attached to the benzene ring.
Uniqueness: Benzene, (4-propylidenecyclohexyl)- is unique due to the presence of both a cyclohexyl and a propylidene group attached to the benzene ring. This combination imparts distinct chemical properties, making it versatile in various chemical reactions and applications. Its structure allows for a range of chemical modifications, enhancing its utility in synthesis and industrial processes.
Propiedades
Número CAS |
78531-57-4 |
|---|---|
Fórmula molecular |
C15H20 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
(4-propylidenecyclohexyl)benzene |
InChI |
InChI=1S/C15H20/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-8,15H,2,9-12H2,1H3 |
Clave InChI |
KBCJPVZTYAPRJC-UHFFFAOYSA-N |
SMILES canónico |
CCC=C1CCC(CC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


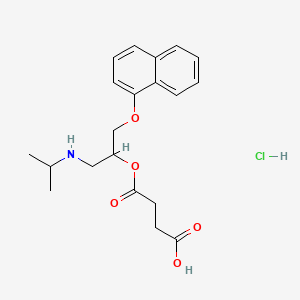
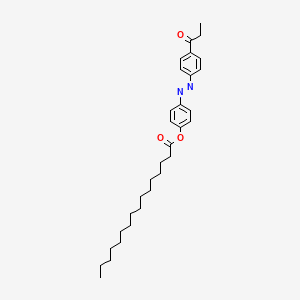
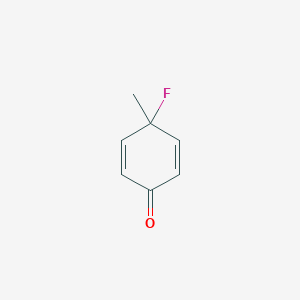
![O-[Fluoro(dimethyl)silyl]hydroxylamine](/img/structure/B14437498.png)
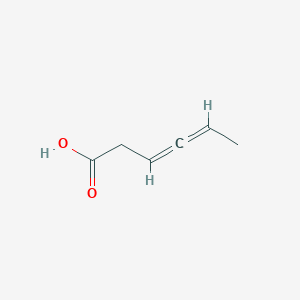
![1,4-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene](/img/structure/B14437504.png)
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-(2-aminoethylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14437509.png)
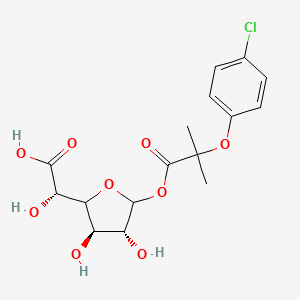
![3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline](/img/structure/B14437543.png)

![[2-(Diphenylphosphanyl)ethyl]phosphonic acid](/img/structure/B14437547.png)
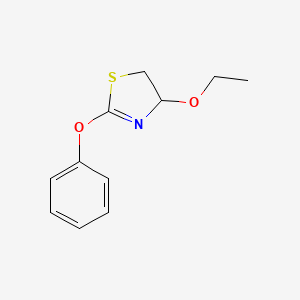
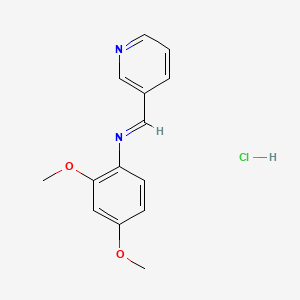
![4,4'-Dipentyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14437559.png)
